N-(5-methoxy-1,3-benzothiazol-2-yl)-3-phenyl-N-[(pyridin-3-yl)methyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-methoxy-1,3-benzothiazol-2-yl)-3-phenyl-N-[(pyridin-3-yl)methyl]propanamide: is a complex organic compound that features a benzothiazole ring, a phenyl group, and a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methoxy-1,3-benzothiazol-2-yl)-3-phenyl-N-[(pyridin-3-yl)methyl]propanamide typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Attachment of the Methoxy Group: The methoxy group is introduced via methylation of the benzothiazole ring using methyl iodide in the presence of a base such as potassium carbonate.
Formation of the Propanamide Backbone: The propanamide backbone is formed by reacting the benzothiazole derivative with 3-phenylpropanoic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Introduction of the Pyridine Moiety: The final step involves the attachment of the pyridine moiety through a nucleophilic substitution reaction using pyridine-3-methylamine.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a hydroxyl group.
Reduction: Reduction reactions can target the carbonyl group in the propanamide backbone, converting it to an alcohol.
Substitution: The benzothiazole and pyridine rings can participate in electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions may use reagents like bromine (Br2) or nitric acid (HNO3), while nucleophilic substitutions often involve alkyl halides.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted benzothiazole or pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(5-methoxy-1,3-benzothiazol-2-yl)-3-phenyl-N-[(pyridin-3-yl)methyl]propanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.
Biology
In biological research, this compound has shown potential as an antibacterial agent. Studies have indicated that derivatives of benzothiazole exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
Medicine
In medicinal chemistry, the compound is being investigated for its potential as an anticancer agent. The presence of the benzothiazole ring, known for its biological activity, makes it a promising candidate for drug development .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.
Mechanism of Action
The mechanism of action of N-(5-methoxy-1,3-benzothiazol-2-yl)-3-phenyl-N-[(pyridin-3-yl)methyl]propanamide involves its interaction with various molecular targets. The benzothiazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit specific enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects . In cancer cells, it may interfere with signaling pathways, inducing apoptosis or inhibiting cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxybenzyl)-N’-(5-nitro-1,3-thiazol-2-yl)urea
- 1-phenyl-N-(benzothiazol-2-yl)methanimine
- N-(5-methoxybenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-4-ylmethyl)propanamide
Uniqueness
N-(5-methoxy-1,3-benzothiazol-2-yl)-3-phenyl-N-[(pyridin-3-yl)methyl]propanamide is unique due to the combination of its structural features. The presence of both benzothiazole and pyridine moieties provides a versatile platform for chemical modifications, enhancing its potential for various applications. Its methoxy group also contributes to its distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
N-(5-methoxy-1,3-benzothiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2S/c1-28-19-10-11-21-20(14-19)25-23(29-21)26(16-18-8-5-13-24-15-18)22(27)12-9-17-6-3-2-4-7-17/h2-8,10-11,13-15H,9,12,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJEPFJOPONECAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)CCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.